molecular formula C7H5FN2OS B13858222 2-Amino-5-fluoro-1,3-benzothiazol-6-ol

2-Amino-5-fluoro-1,3-benzothiazol-6-ol

Cat. No.: B13858222
M. Wt: 184.19 g/mol
InChI Key: GSCMRNPYEZCJQV-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-1,3-benzothiazol-6-ol is a fluorinated benzothiazole derivative with a hydroxyl group at position 6 and an amino group at position 2. Its IUPAC name is 2-[3-(18F)fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol, and it is clinically known as [18F]flutemetamol (CAS: 765922-62-1) . This compound is a radiopharmaceutical used in positron emission tomography (PET) imaging to detect amyloid-beta plaques in Alzheimer’s disease . Its structure enables high affinity for pathological protein aggregates, leveraging fluorine-18’s radioactive properties for diagnostic imaging.

Properties

IUPAC Name

2-amino-5-fluoro-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2OS/c8-3-1-4-6(2-5(3)11)12-7(9)10-4/h1-2,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCMRNPYEZCJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)O)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Substituted Aniline and Thiocyanate Route

One classical approach involves the reaction of substituted anilines bearing fluorine and chloro substituents with ammonium thiocyanate and bromine in acetic acid to form thiocyanato intermediates, which then cyclize to benzothiazole derivatives.

  • Step 1: Reaction of 3-chloro-4-fluoroaniline with potassium thiocyanate (KSCN) in acetic acid.
  • Step 2: Bromine addition at low temperatures (0–10 °C) to form 2-amino-5-chloro-6-fluoro benzothiazole intermediates.
  • Step 3: Hydrolysis or substitution reactions to introduce the hydroxyl group at the 6-position, yielding this compound.

This method yields approximately 75% product and involves careful temperature control to avoid side reactions.

Reflux Method Using 6-Substituted 2-Aminobenzothiazoles

Another method involves suspending 6-substituted 2-aminobenzothiazole in a strongly basic medium such as 50% potassium hydroxide (KOH) with ethylene glycol, followed by reflux for 48 hours. After neutralization and extraction with toluene, the hydroxylated benzothiazole derivative is isolated.

  • This method allows for selective substitution at the 6-position, enabling the introduction of the hydroxy group.
  • Post-reflux, the product is purified by filtration and recrystallization.

Sonication and Benzyl Bromide Alkylation Approach

In a more recent method, 2-amino-5-fluorobenzothiazole is reacted with benzyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile under sonication, followed by reflux for 6–7 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).
  • After completion, the mixture is cooled, solvent evaporated, and the product extracted with ethyl acetate.
  • Drying over sodium sulfate and solvent removal yields the benzylated benzothiazole derivative, which can be further processed to introduce hydroxyl groups if needed.

Comparative Data Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
1 3-chloro-4-fluoroaniline KSCN, Br2, Acetic acid, 0–10 °C ~75 Temperature critical; multi-step cyclization
2 6-substituted 2-aminobenzothiazole 50% KOH, ethylene glycol, reflux 48 h Not specified Strong base mediated hydroxylation
3 2-amino-5-fluorobenzothiazole Benzyl bromide, K2CO3, acetonitrile, sonication, reflux 6–7 h Not specified Alkylation step; precursor for further modification

Research Discoveries and Notes

  • The fluorine substitution at the 5-position enhances the biological activity and metabolic stability of benzothiazole derivatives, making the fluorinated hydroxylated compounds attractive for pharmaceutical applications.
  • Protecting groups such as methanesulfonyl (mesyl) can be used to protect the 6-hydroxy group during multi-step syntheses to prevent unwanted side reactions.
  • Reaction conditions such as temperature and reagent addition rates are critical for high yields and purity, especially in bromination and thiocyanation steps.
  • The hydroxylation at the 6-position can be achieved either by direct substitution in basic media or by deprotection of protected intermediates.
  • Advanced characterization techniques including FT-IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrobenzothiazoles, aminobenzothiazoles, and various substituted benzothiazoles .

Scientific Research Applications

2-Amino-5-fluoro-1,3-benzothiazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

2-Amino-6-fluorobenzothiazole (CAS 348-40-3)
  • Structure : Fluorine at position 6 instead of 5; lacks the hydroxyl group at position 5.
  • Properties : Molecular weight 168.19 g/mol, melting point 183–184°C .
  • Key Difference : Absence of hydroxyl group reduces polarity and binding affinity for protein aggregates compared to [18F]flutemetamol.
5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CAS 1190927-26-4)
  • Structure : Chlorine at position 5, fluorine at 6; thiadiazole ring replaces thiazole.
  • Applications : Used in materials science and electronics due to electron-withdrawing substituents .
  • Key Difference : Thiadiazole ring alters electronic properties, making it unsuitable for biological imaging.

Functional Group Modifications

2-(Dimethylamino)-1,3-benzothiazol-6-ol
  • Structure: Dimethylamino group replaces the primary amino group at position 2.
  • Impact : Increased lipophilicity may enhance blood-brain barrier penetration but reduce specificity for amyloid plaques .
Methyl 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxamide (YC-3122)
  • Structure : Benzoxazole replaces benzothiazole; carboxamide added at position 6.
  • Applications : Investigated for antimicrobial activity; oxazole ring decreases metabolic stability compared to thiazole .

Pharmacologically Active Derivatives

7-Chloro-6-fluoro-2-(5-aminooxazol-2-yl)benzo[1,3]thiazoles
  • Structure: Chlorine at position 7, fluorine at 6; oxazolylamino side chain.
  • Activity : Demonstrates antimicrobial and anticonvulsant properties .
  • Key Difference : Substitutions at positions 6 and 7 broaden biological activity beyond neurological imaging.
[11C]PBB3 (2-[(1E,3E)-4-[6-(11C)methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol)
  • Structure : Extended dienyl linker and pyridinyl group.
  • Applications : Tau protein imaging in Alzheimer’s disease; longer linker enhances binding to tau fibrils .

Radiopharmaceutical Analogs

[11C]PiB (Pittsburgh Compound B)
  • Structure: 2-(4-Methylaminophenyl)-6-hydroxybenzothiazole; lacks fluorine.
  • Applications : First amyloid PET tracer; shorter half-life (20 min vs. 110 min for [18F]flutemetamol) limits clinical utility .
[18F]THK-5351
  • Structure: Quinoline core with fluorine and methylamino groups.
  • Applications : Tau imaging; distinct core structure reduces cross-reactivity with amyloid-beta .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Applications Evidence Sources
[18F]Flutemetamol 5-F, 6-OH, 2-NH2 273.32 Amyloid PET imaging
2-Amino-6-fluorobenzothiazole 6-F, 2-NH2 168.19 Organic synthesis
[11C]PiB 6-OH, 2-NH(CH3) 243.29 Amyloid PET imaging (historical)
5-Chloro-6-fluoro-benzothiadiazole 5-Cl, 6-F, thiadiazole ring 188.62 Materials science
[11C]PBB3 6-OH, dienyl linker, pyridinyl 329.36 Tau PET imaging

Research Findings and Implications

  • Positional Fluorination: Fluorine at position 5 in [18F]flutemetamol optimizes binding to amyloid-beta, while 6-fluoro isomers (e.g., 2-Amino-6-fluorobenzothiazole) lack diagnostic utility .
  • Hydroxyl Group Role : The 6-OH group in [18F]flutemetamol facilitates hydrogen bonding with amyloid plaques, critical for imaging specificity .
  • Heterocycle Impact : Benzoxazole analogs (e.g., YC-3122) exhibit reduced metabolic stability, limiting their use in vivo compared to benzothiazoles .
  • Radioisotope Choice : Fluorine-18’s longer half-life (vs. carbon-11) makes [18F]flutemetamol more practical for clinical PET imaging .

Q & A

Q. Advanced

  • NMR : 1^1H and 13^13C NMR distinguish substituent positions on the benzothiazole ring. For instance, fluorine-induced deshielding in 19^19F NMR confirms the 5-fluoro substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+^+ at m/z 167.03 for C7_7H5_5FN2_2OS) and fragments, differentiating isomers via cleavage patterns .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .

What are the key structural features influencing the reactivity of this compound?

Basic
The molecule’s reactivity is governed by:

  • Electron-withdrawing fluorine at position 5, which directs electrophilic substitution to meta/para positions.
  • Hydroxyl group at position 6, enabling hydrogen bonding or oxidation to quinone-like structures.
  • Amino group at position 2, facilitating nucleophilic reactions (e.g., acylation, Schiff base formation) .

How can researchers optimize the biological activity of this compound through structural modifications?

Q. Advanced

  • Substitution Patterns : Introducing electron-donating groups (e.g., -OCH3_3) at position 4 enhances antimicrobial activity by increasing membrane permeability .
  • Heterocyclic Fusion : Adding pyrazole or imidazole rings improves binding to bacterial DNA gyrase .
  • Bioisosteric Replacement : Replacing the hydroxyl group with a methylsulfonyl moiety reduces metabolic degradation .

How should researchers address contradictions in reported biological activity data for benzothiazole derivatives?

Q. Advanced

  • Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies to minimize variability .
  • Control for Substituent Effects : Compare derivatives with identical substituents but varying positions (e.g., 5-fluoro vs. 6-fluoro) to isolate electronic effects .
  • Cross-Validate Mechanisms : Pair in vitro antimicrobial assays with in silico docking studies to confirm target engagement (e.g., binding to β-ketoacyl-ACP synthase) .

What analytical methods ensure purity and stability of this compound during storage?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products (e.g., oxidized sulfones) .
  • TGA/DSC : Assess thermal stability; store at -20°C in amber vials to prevent photodegradation .
  • Karl Fischer Titration : Measure moisture content (<0.1% w/w) to avoid hydrolysis .

How does fluorine substitution at position 5 influence the compound’s electronic and steric properties?

Q. Advanced

  • Electronic Effects : The 5-fluoro group decreases π-electron density via inductive effects, altering redox potentials (e.g., E1/2_{1/2} = -0.45 V vs. Ag/AgCl) .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing tighter binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .

What experimental strategies mitigate instability of this compound in aqueous solutions?

Q. Advanced

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to reduce hydrolysis of the thiazole ring .
  • Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to enhance shelf life .
  • Chelation : Add EDTA (0.1 mM) to sequester metal ions that catalyze oxidation .

What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Q. Advanced

  • DNA Intercalation : Planar benzothiazole rings intercalate into bacterial DNA, disrupting replication .
  • Enzyme Inhibition : Fluorine enhances binding to dihydrofolate reductase (DHFR) via halogen bonds (e.g., ΔG = -9.2 kcal/mol) .
  • ROS Generation : Hydroxyl groups mediate redox cycling, producing cytotoxic superoxide radicals .

How can computational modeling guide the design of this compound-based probes?

Q. Advanced

  • DFT Calculations : Optimize frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity .
  • Molecular Dynamics : Simulate binding to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) over 100-ns trajectories .
  • QSAR Models : Correlate logP values (1.8–2.5) with biofilm inhibition efficacy (R2^2 = 0.89) .

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